(2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of an ethoxy group, a fluorophenoxy group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenol Intermediate: The starting material, 3-ethoxyphenol, undergoes an etherification reaction with 2-(4-fluorophenoxy)ethanol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Aldol Condensation: The resulting intermediate is then subjected to an aldol condensation reaction with an appropriate aldehyde, such as cinnamaldehyde, in the presence of a base like sodium hydroxide (NaOH) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenoxy groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylpropanoids.
Scientific Research Applications
(2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The compound’s fluorophenoxy group can enhance its binding affinity to target proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{3-fluoro-4-[2-(2-methylpropoxy)ethoxy]phenyl}prop-2-enoic acid
- (2E)-3-{3-chloro-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid
- (2E)-3-{3-ethoxy-4-[2-(2-chlorophenoxy)ethoxy]phenyl}prop-2-enoic acid
Uniqueness
(2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid is unique due to its specific combination of ethoxy and fluorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages such as increased stability, enhanced biological activity, and improved solubility compared to similar compounds.
Properties
CAS No. |
571151-06-9 |
---|---|
Molecular Formula |
C19H19FO5 |
Molecular Weight |
346.3 |
Purity |
97 |
Origin of Product |
United States |
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